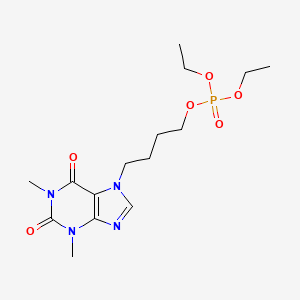
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a butyl diethyl phosphate group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with butyl diethyl phosphate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and heating the mixture under reflux for several hours . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in a variety of substituted purine compounds.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate involves its interaction with specific molecular targets and pathways. It has been found to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammatory responses, making it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine ring structure and have been studied for their biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities.
Uniqueness
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor sets it apart from other similar compounds, making it a valuable compound for further research and development .
特性
CAS番号 |
7495-23-0 |
|---|---|
分子式 |
C15H25N4O6P |
分子量 |
388.36 g/mol |
IUPAC名 |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate |
InChI |
InChI=1S/C15H25N4O6P/c1-5-23-26(22,24-6-2)25-10-8-7-9-19-11-16-13-12(19)14(20)18(4)15(21)17(13)3/h11H,5-10H2,1-4H3 |
InChIキー |
SBHILEUOKHGWRA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)


![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
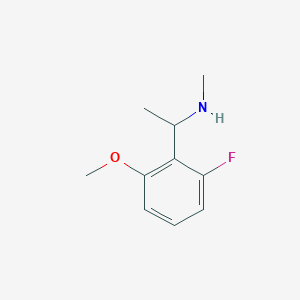
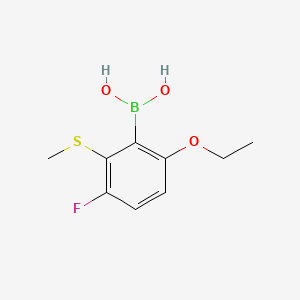
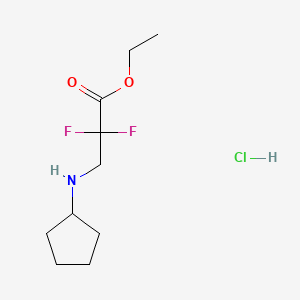
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

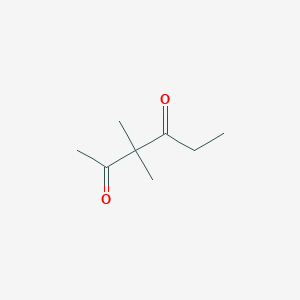
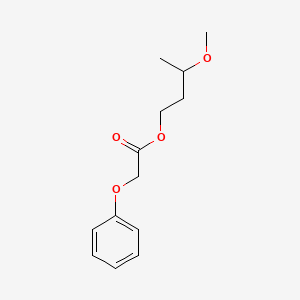
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
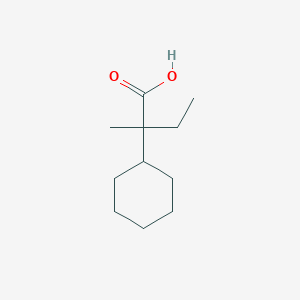
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
